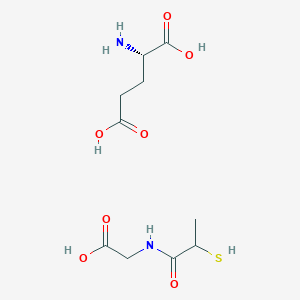
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, contains a sulfanyl group and an acetic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first part, (2S)-2-aminopentanedioic acid, can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The second part, 2-(2-sulfanylpropanoylamino)acetic acid, can be synthesized by reacting 2-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of amino acid metabolism and enzyme activity.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid derivative part can interact with enzymes involved in amino acid metabolism, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. This dual mechanism allows the compound to modulate multiple biological pathways.
類似化合物との比較
Similar Compounds
(2S)-2-aminopentanedioic acid: An amino acid derivative with similar metabolic properties.
2-sulfanylpropanoic acid: A compound with a sulfanyl group that can form disulfide bonds.
Glycine: A simple amino acid that can be used as a building block in peptide synthesis.
Uniqueness
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its combination of an amino acid derivative and a sulfanyl group. This allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
特性
CAS番号 |
921199-96-4 |
|---|---|
分子式 |
C10H18N2O7S |
分子量 |
310.33 g/mol |
IUPAC名 |
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO4.C5H9NO3S/c6-3(5(9)10)1-2-4(7)8;1-3(10)5(9)6-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-;/m0./s1 |
InChIキー |
ZZFXGKPSPQTMPS-DFWYDOINSA-N |
異性体SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




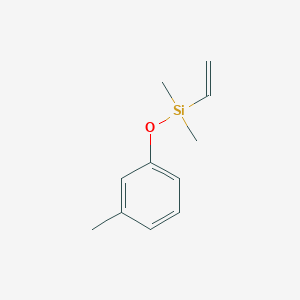

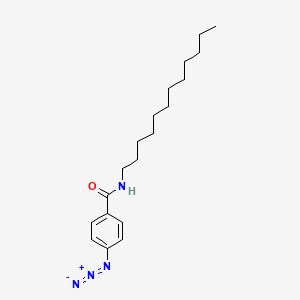
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
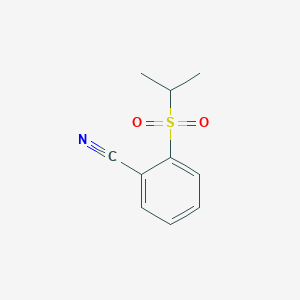
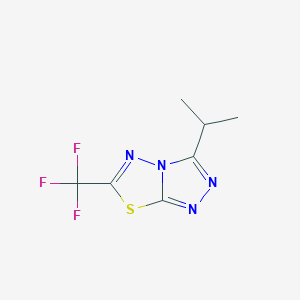
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
